3,7,11-Trimethyl-1-dodecanol
Overview
Description
Biochemical Analysis
Biochemical Properties
3,7,11-Trimethyl-1-dodecanol plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially affecting the synthesis and breakdown of fatty acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their function. This binding can result in either inhibition or activation of enzyme activity, depending on the context. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation. At high doses, it can have toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7,11-Trimethyl-1-dodecanol can be synthesized through chemical and catalytic hydrogenation methods . In the chemical synthesis route, the compound is typically obtained by the reduction of the corresponding aldehyde or the oxidation of fatty alcohols . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation . This method involves the use of molecular hydrogen in the presence of suitable catalysts, such as palladium or platinum, to hydrogenate the corresponding fatty alcohols . The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyl-1-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, and substituted derivatives .
Scientific Research Applications
3,7,11-Trimethyl-1-dodecanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-1-dodecanol involves its interaction with lipid membranes and enzymes involved in lipid metabolism . It can modulate the fluidity of cell membranes and influence the activity of enzymes such as lipases and esterases . These interactions are crucial for its biological effects, including its antimicrobial properties .
Comparison with Similar Compounds
1-Dodecanol: A fatty alcohol with a similar structure but without the methyl substitutions.
Farnesol: A related compound with a similar backbone but different functional groups.
Uniqueness: 3,7,11-Trimethyl-1-dodecanol is unique due to its specific methyl substitutions, which confer distinct physical and chemical properties . These substitutions influence its solubility, reactivity, and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3,7,11-trimethyldodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUXESLSOZSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880730 | |
Record name | 1-dodecanol, 3,7,11-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-34-1 | |
Record name | 3,7,11-Trimethyl-1-dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6750-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrofarnesol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-dodecanol, 3,7,11-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAHYDROFARNESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7,11-trimethyldodecan-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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